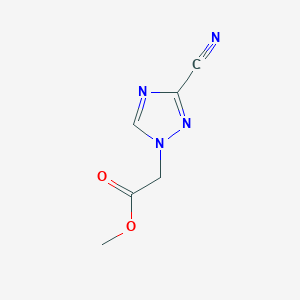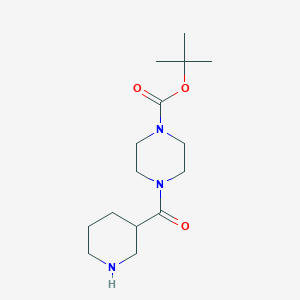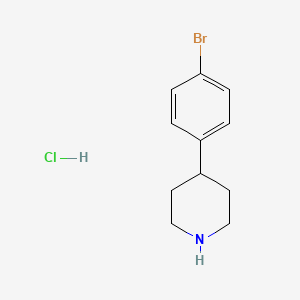
4-(4-Bromophenyl)piperidine hydrochloride
Descripción general
Descripción
4-(4-Bromophenyl)piperidine hydrochloride is a compound that has been reported to show potential antioxidant activity . It is also a metabolite of bromoperidol .
Synthesis Analysis
The synthesis of 4-(4-Bromophenyl)piperidine hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . Other synthesis methods have been reported, involving reagents and reaction conditions such as C6H5Br/AlCl3, CrO3/CH3COOH, SOCl2, L-valine/NaOH, CH2Cl2, 2N hydrochloric acid, ethyl chloroformate/4-methylmorfoline, C6H6/AlCl3, C6H5CH3/AlCl3, and POCl3 .Molecular Structure Analysis
The molecular formula of 4-(4-Bromophenyl)piperidine is C11H14BrN . The average mass is 240.140 Da and the monoisotopic mass is 239.030960 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-(4-Bromophenyl)piperidine hydrochloride are not detailed in the search results, it’s important to note that this compound can be used as a building block in the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .Physical And Chemical Properties Analysis
4-(4-Bromophenyl)piperidine hydrochloride is a solid at room temperature . The molecular weight of the compound is 276.6 .Aplicaciones Científicas De Investigación
1. Structural Analysis and Molecular Conformation
4-(4-Bromophenyl)piperidine hydrochloride has been a subject of interest in structural analysis and molecular conformation studies. One example is the research on 4-Piperidinecarboxylic acid hydrochloride, which was characterized using X-ray diffraction, computational calculations, and FTIR spectrum. This study highlights the importance of piperidine derivatives in understanding molecular structures and conformations, particularly their hydrogen bonding patterns and electrostatic interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Cytotoxic Evaluation for Cancer Research
The compound has been utilized in synthesizing derivatives for cytotoxic evaluations, particularly in cancer research. For instance, the reaction of a related compound with sodium 2-mercaptoethanesulphonate showed potential in treating malignant diseases, offering insights into the development of new cancer therapies (Dimmock et al., 1995).
3. Crystallography and Intermolecular Interactions
Studies in crystallography involving piperidine derivatives, such as the analysis of hydrogen-bonding patterns in enaminones, provide valuable data on intermolecular interactions. These insights are crucial for the development of materials and compounds with specific molecular properties (Balderson et al., 2007).
4. Chemical Synthesis and Organic Chemistry
Research in the field of organic chemistry has led to the development of novel synthesis methods involving 4-(4-Bromophenyl)piperidine hydrochloride. For example, studies on the amination of meso-bromophenyl(polyalkyl)porphyrins, including hydroxypiperidines, have expanded the knowledge of chemical synthesis techniques (Artamkina et al., 2008).
5. Analytical Chemistry and Chiral Separation
In analytical chemistry, particularly in chiral separation, derivatives of piperidine like 4-(4-Bromophenyl)piperidine hydrochloride have been studied. The research on enantiomeric resolution and simulation studies of such compounds is significant for understanding the separation and analysis of chiral molecules (Ali et al., 2016).
6. Exploration in Medicinal Chemistry
Investigations in medicinal chemistry have explored derivatives of 4-(4-Bromophenyl)piperidine hydrochloride. For instance, studies on the anti-acetylcholinesterase activity of piperidine derivatives contribute to the search for new therapeutic agents, particularly in neurodegenerative disorders (Sugimoto et al., 1990).
Safety And Hazards
This compound is classified as a hazard under the GHS classification. It has hazard statements H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
4-(4-bromophenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMJVILUJPTBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660016 | |
| Record name | 4-(4-Bromophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)piperidine hydrochloride | |
CAS RN |
769944-79-8 | |
| Record name | 4-(4-Bromophenyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


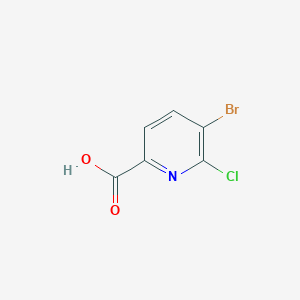
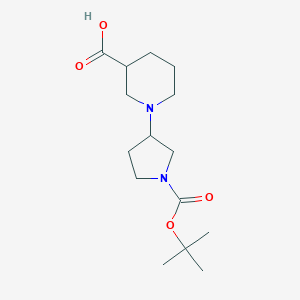
![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1521976.png)
![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)
![3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521981.png)
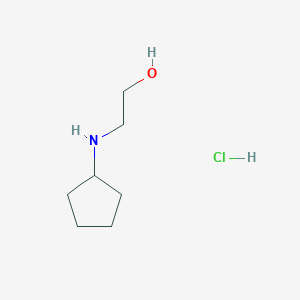


![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)

